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molecular formula C8H6F3NO2S B8028634 (3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane

(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane

Cat. No. B8028634
M. Wt: 237.20 g/mol
InChI Key: ZKXZEUICDRWOGE-UHFFFAOYSA-N
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Patent
US04116676

Procedure details

The sodium salt of methanethiol is formed by stirring a solution of methanethiol (100 g, 2.0 mole plus a slight excess), sodium hydroxide (80 g, 2.0 mole) and ethanol (2 l.) under nitrogen at 0°-5° C. for one hour. To this solution is rapidly added 5-chloro-2-nitrobenzotrifluoride (451.2 g, 2.0 mole). The solution is allowed to warm to room temperature overnight and then refluxed four hours, cooled, filtered and the solvent evaporated off under reduced pressure. The resulting oil is poured into cold water (1 l.), extracted with methylene chloride, dried over magnesium sulfate and the solvent evaporated under reduced pressure to afford a yellow solid. Recrystallization from hexane affords a product having a melting point of 47°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
451.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].[OH-].[Na+].Cl[C:6]1[CH:7]=[CH:8][C:9]([N+:16]([O-:18])=[O:17])=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=1>C(O)C>[N+:16]([C:9]1[CH:8]=[CH:7][C:6]([S:2][CH3:1])=[CH:11][C:10]=1[C:12]([F:15])([F:14])[F:13])([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
451.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil is poured into cold water (1 l.)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane
CUSTOM
Type
CUSTOM
Details
affords a product

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)SC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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